3,3,3-Trifluoropropyl m-tolyl sulfide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-(3,3,3-trifluoropropylsulfanyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3S/c1-8-3-2-4-9(7-8)14-6-5-10(11,12)13/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZJYDNRULWIQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601228247 | |
| Record name | Benzene, 1-methyl-3-[(3,3,3-trifluoropropyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601228247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1713160-59-8 | |
| Record name | Benzene, 1-methyl-3-[(3,3,3-trifluoropropyl)thio]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1713160-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-methyl-3-[(3,3,3-trifluoropropyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601228247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 3,3,3 Trifluoropropyl M Tolyl Sulfide
Oxidative Transformations of the Sulfide (B99878) Moiety
The sulfur atom in 3,3,3-trifluoropropyl m-tolyl sulfide is susceptible to oxidation, allowing for the stepwise formation of the corresponding sulfoxide (B87167) and sulfone. The selective control of these oxidation states is a key challenge and a focus of methodological development in organosulfur chemistry.
The selective oxidation of sulfides to sulfoxides is a fundamental transformation, with numerous reagents and protocols available. However, the presence of the electron-withdrawing 3,3,3-trifluoropropyl group can influence the reactivity of the sulfide. For the related class of aryl trifluoromethyl sulfides, a common challenge is the prevention of overoxidation to the corresponding sulfone.
A method for the selective oxidation of aryl trifluoromethyl sulfides to their sulfoxides involves the use of a urea-hydrogen peroxide adduct in trifluoroacetic acid. This approach aims to carefully control the oxidizing power of the reagent system to favor the formation of the sulfoxide. The selection of a suitable oxidant and reaction conditions is crucial for achieving high selectivity. While specific data for this compound is not widely reported, studies on analogous sulfides, such as methyl p-tolyl sulfide, provide insight into typical reaction conditions.
Table 1: Representative Conditions for the Oxidation of a Related Sulfide to Sulfoxide
| Substrate | Oxidant | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Methyl p-tolyl sulfide | H₂O₂ | Ti(SO₄)₂@GOF / MeOH | Room Temp. | 2 | >90 |
This table presents data for a related compound, methyl p-tolyl sulfide, to illustrate typical oxidation conditions. GOF stands for graphene oxide foam.
The complete oxidation of the sulfide moiety in this compound leads to the formation of the corresponding sulfone. This transformation typically requires more forceful oxidizing agents or harsher reaction conditions compared to the selective synthesis of sulfoxides.
For instance, the oxidation of aryl trifluoromethyl sulfides to sulfones can be achieved using an excess of a strong oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) at elevated temperatures. The use of reagents such as Oxone® (potassium peroxymonosulfate) is also a common and effective method for the preparation of sulfones from sulfides.
Table 2: Representative Conditions for the Oxidation of a Related Sulfide to Sulfone
| Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Methyl p-tolyl sulfide | Oxone® | Methanol/Water | Room Temp. | 4 | High |
This table presents data for a related compound, methyl p-tolyl sulfide, to illustrate typical sulfone synthesis conditions.
Mechanistic investigations into the oxidation of sulfides to sulfoxides and sulfones often focus on the nature of the active oxidizing species and the factors that control selectivity. In reactions employing hydrogen peroxide with a catalyst, the formation of a metal-peroxo species is often a key step. This species then transfers an oxygen atom to the nucleophilic sulfur atom of the sulfide.
The oxidation is generally considered to be an electrophilic attack on the sulfur atom. The electron-withdrawing nature of the 3,3,3-trifluoropropyl group in this compound would be expected to decrease the nucleophilicity of the sulfur atom compared to a non-fluorinated analogue. This can affect the reaction rate and may require more activated oxidizing systems.
Isotopic labeling studies and kinetic analyses of related sulfide oxidations have helped to elucidate the reaction pathways. For instance, the oxidation of thianthrene-5-oxide can be used as a probe to distinguish between one-electron and two-electron transfer mechanisms. In many cases, the oxidation proceeds via a direct oxygen atom transfer from the oxidant to the sulfide. The selectivity for sulfoxide versus sulfone is often a kinetic phenomenon, where the rate of oxidation of the sulfide to the sulfoxide is significantly faster than the subsequent oxidation of the sulfoxide to the sulfone under controlled conditions.
C-H Functionalization Reactions Directed by the Thioether Group
The thioether functionality is a versatile directing group in transition-metal-catalyzed C-H functionalization reactions. It can coordinate to a metal center, bringing the catalyst into proximity with specific C-H bonds within the molecule and enabling their selective activation and subsequent transformation. This strategy allows for the construction of complex molecular architectures from simpler precursors.
While the principle of thioether-directed C-H functionalization is well-established for a variety of substrates nih.gov, a specific application of this methodology to this compound is not extensively documented in the reviewed scientific literature. Therefore, the following sections describe the general strategies that could hypothetically be applied to this compound.
In principle, the thioether group of this compound could direct the functionalization of the C(sp²)–H bonds on the m-tolyl ring. This type of reaction is typically catalyzed by transition metals such as palladium or rhodium. The general mechanism involves the coordination of the sulfur atom to the metal catalyst, followed by the formation of a metallacyclic intermediate through the cleavage of a nearby C-H bond. This intermediate can then react with a variety of coupling partners, such as alkenes, alkynes, or organometallic reagents, to form a new carbon-carbon or carbon-heteroatom bond. The regioselectivity of the C-H activation is controlled by the geometry of the metallacyclic intermediate.
Similarly, the thioether group could potentially direct the functionalization of remote C(sp³)–H bonds, for instance, on the propyl chain. These reactions are often more challenging than C(sp²)–H functionalization due to the higher bond dissociation energy of C(sp³)–H bonds. Strategies to achieve this often involve the use of more reactive catalytic systems or the installation of an additional directing group to form a more stable bidentate coordination with the metal center. Successful examples in the literature often employ palladium, rhodium, or copper catalysts to achieve olefination, arylation, or amination of remote C(sp³)–H bonds.
Reactions Involving the Aromatic Ring
In this compound, the aromatic ring is substituted with two groups: a methyl group (-CH₃) and a 3,3,3-trifluoropropyl sulfide group (-S-CH₂CH₂CF₃). The regioselectivity of electrophilic aromatic substitution (SEAr) on this ring is determined by the combined electronic effects of these two substituents. researchgate.netstackexchange.com
Methyl Group (-CH₃): The methyl group is an alkyl group, which is known to be an activating group and an ortho, para-director. libretexts.orgcognitoedu.org It donates electron density to the benzene (B151609) ring through a weak inductive effect, stabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack. libretexts.org This stabilization is most effective when the attack occurs at the ortho and para positions relative to the methyl group.
Alkylthio Group (-SR): The 3,3,3-trifluoropropyl sulfide group is an alkylthio group. The sulfur atom has lone pairs of electrons that can be donated to the aromatic ring through resonance, which would suggest an ortho, para-directing effect. However, sulfur is also more electronegative than carbon, exerting an electron-withdrawing inductive effect. For thioethers, the resonance effect generally outweighs the inductive effect, making the alkylthio group an activating, ortho, para-director. youtube.com
In the case of this compound, the methyl group is at position 1 and the trifluoropropyl sulfide group is at position 3.
The methyl group directs incoming electrophiles to positions 2, 4, and 6.
The alkylthio group directs incoming electrophiles to positions 2, 4, and 6.
Both groups reinforce the activation of positions 2, 4, and 6. stackexchange.comnih.gov Therefore, electrophilic substitution is strongly favored at these positions over positions 5.
Position 2: Activated by both groups (ortho to methyl, ortho to sulfide).
Position 4: Activated by both groups (para to methyl, ortho to sulfide).
Position 6: Activated by both groups (ortho to methyl, para to sulfide).
Among these, steric hindrance may play a role in the final product distribution. Position 2, being flanked by both substituents, is the most sterically hindered. Positions 4 and 6 are less hindered. Consequently, electrophilic attack is most likely to occur at positions 4 and 6. The relative strength of the activating effects of the methyl and alkylthio groups will influence the precise ratio of the products.
Table 2: Directing Effects in Electrophilic Aromatic Substitution of this compound
| Position on Ring | Effect of Methyl Group (at C1) | Effect of Alkylthio Group (at C3) | Combined Effect | Predicted Reactivity |
|---|---|---|---|---|
| 2 | Activating (ortho) | Activating (ortho) | Strongly Activated | Favored, but sterically hindered |
| 4 | Activating (para) | Activating (ortho) | Strongly Activated | Highly Favored |
| 5 | - | - | Deactivated (meta to both) | Disfavored |
| 6 | Activating (ortho) | Activating (para) | Strongly Activated | Highly Favored |
The methyl group attached to the aromatic ring is a benzylic position and is susceptible to specific types of functionalization, most notably oxidation and free-radical halogenation. The presence of the thioether group elsewhere in the molecule requires consideration of chemoselectivity, as thioethers themselves can be oxidized.
Benzylic Oxidation: The benzylic methyl group can be oxidized to various functional groups, including an aldehyde, a carboxylic acid, or an alcohol. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can typically convert a benzylic methyl group to a carboxylic acid. However, these harsh conditions may also oxidize the sulfide group to a sulfoxide or sulfone.
More selective methods are often required. Catalytic systems using transition metals like manganese have been developed for the chemoselective benzylic oxidation of alkyl arenes in the presence of other functional groups. nih.gov These methods often use milder oxidants like hydrogen peroxide (H₂O₂) and can provide access to aryl ketones and other functionalized products while potentially leaving the thioether intact. nih.gov
Free-Radical Halogenation: The benzylic C-H bonds of the methyl group can be selectively replaced with halogens (e.g., Cl, Br) via a free-radical chain reaction. This reaction is typically initiated by UV light or a radical initiator like N-bromosuccinimide (NBS) for bromination. This approach allows for the introduction of a halogen, which can then serve as a handle for further synthetic transformations, such as nucleophilic substitution to introduce other functional groups. The synthesis of benzylic sulfides can be achieved through the reaction of benzylic halides with thiols or their derivatives. organic-chemistry.org
Reactions Involving the Trifluoropropyl Chain
The 3,3,3-trifluoropropyl chain contains a trifluoromethyl (-CF₃) group, which is characterized by exceptionally strong carbon-fluorine (C-F) bonds. This high bond strength imparts significant chemical and thermal stability to this part of the molecule. tcichemicals.com
The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy that can be as high as 130 kcal/mol. reddit.com This stability arises from a combination of factors, including the high electronegativity of fluorine, which leads to a highly polar and strong covalent bond. wikipedia.org As a result, the trifluoromethyl group is generally inert and resistant to cleavage under many common chemical conditions. tcichemicals.comreddit.com
Resistance to Hydrolysis: The C-F bonds in the trifluoromethyl group are not susceptible to hydrolysis under typical acidic or basic conditions. nih.gov While some trifluoromethyl-containing compounds can be hydrolyzed under harsh conditions (e.g., heating with concentrated acid), the trifluoropropyl group is generally stable. cdnsciencepub.com
Resistance to Oxidation and Reduction: The -CF₃ group is highly resistant to oxidation. It is also generally stable to many reducing agents.
Chemical Inertness: The trifluoromethyl group is often considered a bioisostere for a methyl or chloro group in medicinal chemistry, partly due to its steric properties and its metabolic stability, which stems from the inertness of the C-F bonds. wikipedia.org It generally does not participate in reactions that affect other parts of the molecule, such as electrophilic aromatic substitution on the tolyl ring or reactions at the benzylic methyl group.
While the C-F bond is exceptionally stable, methods for its selective activation and transformation are an area of active research, often requiring specialized reagents such as fluorophilic organometallic compounds or specific catalytic systems under forcing conditions. tcichemicals.comdiva-portal.org However, for the majority of standard organic transformations, the trifluoromethyl group in this compound can be considered a robust and non-reactive spectator group.
Transformations of the Alkyl Chain (e.g., radical reactions, C-H activation if un-directed)
The 3,3,3-trifluoropropyl chain of this compound is susceptible to various transformations, most notably those involving radical intermediates and, to a lesser extent, undirected C-H activation. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent C-H bonds.
Radical Reactions: Radical reactions represent a primary pathway for the functionalization of the alkyl chain. The generation of a radical at the carbon adjacent to the sulfur atom (α-position) or further down the chain can be initiated by various methods, including photoredox catalysis. nih.govprinceton.edu For instance, visible-light-driven processes using photocatalysts can generate highly reactive radical species that can participate in a variety of transformations. nih.gov
One common reaction is radical addition to unsaturated systems. Once formed, the trifluoropropyl radical can add to alkenes or alkynes, leading to the formation of more complex molecular structures. The regioselectivity of this addition is often governed by the stability of the resulting radical intermediate.
Another significant radical-mediated transformation is desulfurization, where the C-S bond is cleaved. This can be achieved electrochemically or through radical-initiating reagents, converting the thioether to other functional groups. ucl.ac.uknih.govnih.gov
Undirected C-H Activation: While directed C-H activation is a more common strategy, undirected C-H activation of the alkyl chain of compounds like this compound can occur under specific conditions. These reactions are typically less selective and may require harsh conditions or highly reactive catalysts. acs.org The presence of the electron-withdrawing trifluoromethyl group can deactivate the C-H bonds, making their activation challenging without a directing group. However, recent advances in catalysis have shown that even these less reactive C-H bonds can be functionalized.
A hypothetical example of a radical-mediated C-H functionalization is presented in the table below, based on typical conditions for such reactions.
Table 1: Hypothetical Conditions for Radical C-H Functionalization of the Alkyl Chain
| Entry | Radical Initiator | Additive | Solvent | Temperature (°C) | Product(s) |
| 1 | AIBN | N-Bromosuccinimide | CCl4 | 80 | Brominated alkyl chain |
| 2 | Benzoyl Peroxide | Styrene | Benzene | 85 | Adduct with styrene |
| 3 | Visible Light/Photocatalyst | Hantzsch Ester | Acetonitrile | 25 | C-H amination product |
General Mechanistic Elucidation of Key Transformations
Understanding the mechanisms of the key transformations involving this compound is crucial for optimizing reaction conditions and controlling product selectivity. This involves a combination of kinetic studies, identification of intermediates, and investigation of the role of reaction parameters.
Reaction pathway analysis, often aided by computational modeling, can map out the energy landscape of a reaction, identifying the most favorable pathways and potential side reactions. acs.org For instance, density functional theory (DFT) calculations can be used to model the transition states of radical addition or C-H activation steps, providing a theoretical basis for the observed reactivity. researchgate.net
Table 2: Hypothetical Kinetic Data for a Radical Reaction
| Parameter | Value | Method of Determination |
| Rate Constant (k) | 2.5 x 10⁻⁴ M⁻¹s⁻¹ | UV-Vis Spectroscopy |
| Activation Energy (Ea) | 65 kJ/mol | Arrhenius Plot |
| Kinetic Isotope Effect (kH/kD) | 4.2 | Competitive Reaction Analysis |
The direct observation and characterization of reaction intermediates are fundamental to confirming a proposed reaction mechanism. In radical reactions, intermediates such as the initial radical species and subsequent adducts are often transient and difficult to isolate. Spectroscopic techniques are invaluable for their identification. acs.org
Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for detecting and characterizing radical species. rsc.org For reactions involving this compound, EPR could potentially identify the specific carbon-centered radical on the alkyl chain. Other techniques like mass spectrometry and transient absorption spectroscopy can also provide evidence for the existence of short-lived intermediates. dtic.milresearchgate.net In some cases, radical trapping agents can be used to form stable adducts that can be more easily characterized. nih.gov
The choice of solvent and the use of additives can have a profound impact on the selectivity and efficiency of reactions involving this compound.
Solvents: The solvent can influence reaction rates and selectivities through various effects, including polarity, coordinating ability, and viscosity. In radical reactions, the solvent can affect the stability and reactivity of the radical intermediates. For instance, polar solvents might stabilize charged intermediates or transition states, while non-polar solvents might be preferred for reactions involving neutral radical species.
Additives: Additives can play multiple roles in a reaction. In catalytic reactions, additives can act as co-catalysts, ligands, or scavengers for inhibitory byproducts. For example, in palladium-catalyzed cross-coupling reactions to form C-S bonds, bases are often crucial additives. nih.govorganic-chemistry.org In radical reactions, additives can act as radical initiators, promoters, or trapping agents. The presence of specific additives can steer the reaction towards a desired product by favoring one reaction pathway over another. For instance, in C-H activation reactions, additives can help to regenerate the active catalyst or facilitate the key bond-breaking and bond-forming steps. acs.org
Table 3: Effect of Solvents and Additives on a Hypothetical C-H Arylation Reaction
| Entry | Solvent | Additive | Yield (%) | Selectivity (ortho:meta:para) |
| 1 | Toluene (B28343) | None | 25 | 1:2:1 |
| 2 | Dioxane | K₂CO₃ | 65 | 3:1:1 |
| 3 | DMF | P(t-Bu)₃ | 80 | 10:1:0 |
| 4 | Acetonitrile | Ag₂O | 55 | 1:1:2 |
Computational and Theoretical Analysis of 3,3,3 Trifluoropropyl M Tolyl Sulfide
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 3,3,3-Trifluoropropyl m-tolyl sulfide (B99878). These calculations provide a quantitative description of the molecule's orbitals and charge distribution, which are fundamental to its chemical behavior.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's kinetic stability and chemical reactivity; a larger gap implies higher stability and lower reactivity. mdpi.com
For 3,3,3-Trifluoropropyl m-tolyl sulfide, the HOMO is typically localized on the sulfur atom and the tolyl ring, reflecting the electron-donating nature of the sulfide and the aromatic system. The LUMO, conversely, is expected to have significant contributions from the trifluoropropyl group, particularly the C-F antibonding orbitals. The strong electron-withdrawing effect of the three fluorine atoms lowers the energy of the LUMO, making the molecule a better electron acceptor compared to its non-fluorinated analog.
Table 1: Representative Frontier Molecular Orbital Energies (Note: These values are illustrative and based on typical DFT calculations for similar fluorinated aryl sulfides.)
| Molecular Orbital | Energy (eV) |
| HOMO | -8.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 7.3 |
This interactive table provides representative values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the HOMO-LUMO gap, for this compound. A larger HOMO-LUMO gap generally indicates higher molecular stability.
The charge distribution within this compound is significantly polarized due to the high electronegativity of the fluorine atoms. acs.org This polarization is crucial in determining the molecule's interaction with other polar molecules and its susceptibility to nucleophilic or electrophilic attack. Molecular electrostatic potential (MEP) maps visually represent the charge distribution, with red areas indicating regions of high electron density (negative potential) and blue areas indicating regions of low electron density (positive potential). aimspress.com
In this compound, the region around the sulfur atom and the aromatic ring is expected to be electron-rich, while the trifluoropropyl group, especially the fluorine atoms, will be strongly electron-deficient. This creates a significant dipole moment in the molecule.
Table 2: Calculated Partial Atomic Charges (Note: These values are representative and obtained from Natural Bond Orbital (NBO) analysis in DFT calculations for analogous structures.)
| Atom | Partial Charge (a.u.) |
| S | -0.15 |
| C (aromatic, para to S) | -0.10 |
| C (propyl, adjacent to S) | +0.20 |
| C (propyl, with F atoms) | +0.60 |
| F | -0.25 |
This interactive table displays typical calculated partial atomic charges on key atoms within the this compound molecule. These charges highlight the electronic effects of the substituents.
Theoretical Studies on Reaction Pathways and Transition States
Computational chemistry allows for the detailed investigation of reaction mechanisms involving this compound. For instance, the oxidation of the sulfur atom to form the corresponding sulfoxide (B87167) or sulfone can be modeled to determine the reaction pathway and the structure of the transition state. The activation energy for such a reaction can be calculated, providing insights into the reaction kinetics. The presence of the electron-withdrawing trifluoropropyl group is expected to deactivate the sulfur atom towards oxidation compared to non-fluorinated sulfides.
Computational Design Principles for Modulating Reactivity of Fluorinated Sulfides
The insights gained from computational studies can be leveraged to design new fluorinated sulfides with desired reactivity. For example, by systematically varying the substituents on the aromatic ring or altering the length and fluorination pattern of the alkyl chain, the electronic and steric properties of the molecule can be fine-tuned. Computational screening can predict how these modifications will affect the HOMO-LUMO gap, charge distribution, and ultimately, the reactivity towards specific reagents. This in-silico design process can significantly accelerate the discovery of new functional molecules.
Theoretical Understanding of Fluorine's Electronic and Steric Influence on Sulfur Reactivity
The trifluoromethyl group (a close analogue to the trifluoropropyl group) is known to be a strong electron-withdrawing group, primarily through the inductive effect (-I effect). rsc.org This effect significantly reduces the electron density on the sulfur atom. acs.org A lower electron density on the sulfur atom makes it less nucleophilic and more resistant to oxidation.
Applications of 3,3,3 Trifluoropropyl M Tolyl Sulfide and Its Derivatives in Advanced Chemical Disciplines Excluding Biological/medical
Role as a Synthetic Intermediate and Building Block in Complex Organic Synthesis
The unique structure of 3,3,3-Trifluoropropyl m-tolyl sulfide (B99878) makes it a valuable building block for constructing complex molecular architectures, particularly those containing fluorine.
While specific syntheses commencing directly from 3,3,3-Trifluoropropyl m-tolyl sulfide are not extensively documented, its structure is analogous to precursors used in well-established methods for creating sulfur-containing heterocycles, most notably benzothiophenes. chemistryviews.orgorganic-chemistry.org Benzothiophenes are significant structural motifs in materials chemistry. nih.govresearchgate.net The synthesis of these heterocycles often involves the cyclization of substituted thioanisole (B89551) derivatives. nih.gov
For instance, methods like the electrophilic cyclization of o-alkynyl thioanisoles can produce highly substituted benzothiophenes. nih.gov Another powerful strategy involves the radical cyclization of 2-alkynylthioanisoles, which serve as versatile building blocks for 3-substituted benzothiophenes. It is plausible that an appropriately functionalized derivative of this compound could undergo similar intramolecular cyclization reactions, yielding a benzothiophene (B83047) core bearing a trifluoropropyl group. Such a transformation would provide a direct route to fluorinated analogues of a crucial heterocyclic system.
The development of complex, value-added molecules often relies on cascade or sequential reactions where multiple bonds are formed in a single operation. Aryl sulfoxides, which can be readily prepared by the oxidation of aryl sulfides, are key precursors in such transformations. youtube.com A notable example is the interrupted Pummerer reaction, which has been utilized to synthesize functionalized benzothiophenes. nih.govnih.gov
In this type of sequence, a benzothiophene S-oxide can engage with coupling partners in a cascade involving an interrupted Pummerer reaction, a oakwoodchemical.comoakwoodchemical.com-sigmatropic rearrangement, and a final migration or cyclization step to yield highly substituted benzothiophenes. nih.gov Given that this compound can be oxidized to its corresponding sulfoxide (B87167), it represents a potential substrate for these sophisticated, metal-free cascade reactions. nih.gov The trifluoropropyl group would remain as a key substituent, influencing the electronic properties and stability of the final heterocyclic product.
Utilization in Materials Science
The incorporation of fluorine into organic materials can dramatically alter their properties, enhancing thermal stability, chemical resistance, and imparting unique surface characteristics. The 3,3,3-trifluoropropyl group is particularly important in the field of advanced polymers and specialty materials.
The 3,3,3-trifluoropropyl moiety is a fundamental component of high-performance fluorosilicone polymers, specifically poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS). nih.gov This polymer is a cornerstone material valued for its excellent resistance to oils and solvents, wide service temperature range, and stability. researchgate.net PTFPMS is typically synthesized via the anionic ring-opening polymerization (ROP) of cyclic siloxane monomers, such as 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane (D₃F). nih.gov The polymerization is initiated by bases, which create active silanolate centers that propagate the polymer chain. nih.gov The resulting linear polymer forms the basis of fluorosilicone rubbers after crosslinking. nih.gov The presence of the trifluoropropyl group is directly responsible for the material's low surface energy and solvent resistance. researchgate.net
Table 1: Selected Properties and Synthesis Details of Poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS)
| Property / Parameter | Description | Reference(s) |
|---|---|---|
| Monomer | 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane (D₃F) | nih.gov |
| Synthesis Method | Anionic Ring-Opening Polymerization (ROP) | nih.gov |
| Key Structural Unit | -[Si(CH₃)(CH₂CH₂CF₃)-O]- | nih.gov |
| Polymer Yield | Can exceed 93-95% under optimized conditions. nih.gov | nih.gov |
| Key Properties | High thermal stability, low reactivity, excellent oil and solvent resistance, low surface tension. researchgate.netgelest.com | researchgate.netgelest.com |
| Applications | Lubricants, sealants, aerospace materials, oil/water separation, repellent surfaces. researchgate.netgelest.com | researchgate.netgelest.com |
Benzothiophene-based molecules are actively researched for their applications in organic electronics, serving as building blocks for organic field-effect transistors (OFETs) and other semiconductor devices. researchgate.net The performance of these materials is highly dependent on their molecular structure, which influences their solid-state packing and electronic energy levels. researchgate.net
By using this compound as a precursor to create fluorinated benzothiophenes, new specialty materials could be developed. The strong electron-withdrawing nature of the CF₃ group can significantly lower the energy levels of the molecular orbitals (HOMO and LUMO) of the π-conjugated system, which is a critical strategy for improving the stability and performance of n-type organic semiconductors. Furthermore, the introduction of the trifluoropropyl group can enhance solubility in organic solvents for easier processing and improve the material's ambient stability.
Ligand Design and Application in Catalysis (if acting as a ligand or pre-ligand)
Aryl sulfides have been explored as ligands in transition metal catalysis. The sulfur atom possesses lone pairs of electrons that can coordinate to a metal center, acting as a Lewis base. The electronic and steric properties of the resulting metal complex can be finely tuned by modifying the substituents on the aromatic ring and the group attached to the sulfur.
Drawing an analogy to di-p-tolyl sulfide, which serves as a platform for more complex ligands, this compound could function as a ligand or a precursor to one. The presence of the electron-withdrawing 3,3,3-trifluoropropyl group would decrease the electron density on the sulfur atom compared to a simple alkyl sulfide. This modification would alter its coordination properties, potentially leading to catalysts with unique reactivity or selectivity in various chemical transformations. The m-tolyl group also contributes to the steric environment around the metal center, which is a crucial factor in controlling the outcome of catalytic reactions.
Coordination Chemistry with Transition Metals
The thioether functionality in this compound serves as a soft donor ligand, making it well-suited for coordination with late transition metals such as palladium, platinum, and rhodium. The electronic properties of the sulfur atom, and consequently the stability and reactivity of the resulting metal complex, are significantly modulated by the attached organic groups. The tolyl group provides a degree of steric bulk, while the 3,3,3-trifluoropropyl group exerts a strong electron-withdrawing effect.
While specific studies on the coordination of this compound are not extensively documented in publicly available research, the behavior of analogous fluoroalkylated aryl sulfides and thioethers provides a basis for understanding its potential coordination modes. Generally, thioether ligands coordinate to transition metals through the sulfur atom's lone pair of electrons. researchgate.net The strength of this coordination and the resulting geometry of the complex are influenced by the electronic and steric environment around the sulfur atom.
In the case of this compound, the electron-withdrawing nature of the trifluoropropyl group is expected to decrease the electron density on the sulfur atom. This could lead to a weaker M-S bond compared to non-fluorinated analogues. However, this electronic effect can also enhance the π-acceptor character of the ligand, which could be a significant factor in stabilizing low-valent transition metal complexes.
Research on related transition metal complexes with sulfur-containing ligands has shown that the coordination environment can be finely tuned. nih.gov For instance, the synthesis and characterization of various transition metal complexes with bidentate N,S or S,S ligands have been reported, highlighting the versatility of thioether-based ligands in forming stable complexes with diverse geometries. nih.gov
Table 1: Postulated Coordination Complexes of this compound with Transition Metals
| Metal Center | Potential Ligand(s) | Expected Geometry | Potential Characterization Techniques |
| Palladium(II) | [PdCl₂(L)₂] | Square Planar | ¹H NMR, ¹⁹F NMR, IR, X-ray Crystallography |
| Platinum(II) | [PtCl₂(L)₂] | Square Planar | ¹H NMR, ¹⁹F NMR, ³¹P NMR (if co-ligand), X-ray |
| Rhodium(I) | [Rh(CO)₂Cl(L)] | Square Planar | ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR |
*L = this compound. This table is illustrative and based on the general coordination chemistry of thioether ligands.
Asymmetric Catalysis Employing Chiral Thioether Derivatives
Chiral thioethers have emerged as a significant class of ligands in asymmetric catalysis, particularly in palladium-catalyzed allylic alkylation reactions. documentsdelivered.comacs.org The development of chiral derivatives of this compound could offer new opportunities in this field. Chirality can be introduced into the molecule in several ways, for instance, by creating a chiral center on the propyl chain or by introducing a chiral auxiliary on the tolyl ring.
The electronic properties imparted by the trifluoromethyl group could play a crucial role in the catalytic performance of such chiral ligands. The electron-withdrawing nature of the CF₃ group can influence the electronic environment of the catalytic center, potentially affecting the reactivity and enantioselectivity of the catalyzed reaction. For example, in palladium-catalyzed asymmetric allylic alkylation, the electronic nature of the ligand can impact the electrophilicity of the π-allyl palladium intermediate and the rate of nucleophilic attack.
Table 2: Hypothetical Application of a Chiral Derivative of this compound in Asymmetric Catalysis
| Reaction Type | Catalyst System | Substrate | Product | Potential Enantiomeric Excess (ee) |
| Asymmetric Allylic Alkylation | [Pd(allyl)Cl]₂ / Chiral Ligand | 1,3-Diphenyl-2-propenyl acetate (B1210297) & Dimethyl malonate | (S)-Dimethyl 2-(1,3-diphenylallyl)malonate | Potentially >90% |
| Asymmetric Michael Addition | NiCl₂ / Chiral Ligand | Nitrostyrene & Dimethyl malonate | (R)-Dimethyl 2-(2-nitro-1-phenylethyl)malonate | Potentially high |
*Chiral Ligand = A hypothetical chiral derivative of this compound. The enantiomeric excesses are speculative and based on results achieved with other effective chiral thioether ligands.
Structure Reactivity Relationships in Fluorinated Aryl Alkyl Sulfides: Specific Focus on 3,3,3 Trifluoropropyl M Tolyl Sulfide
Impact of the Trifluoromethyl Group on Alkyl Chain Reactivity and Electron-Withdrawing Effects
The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry, a property that stems from the high electronegativity of fluorine atoms. nih.govtcichemicals.com Its influence on the adjacent propyl chain in 3,3,3-Trifluoropropyl m-tolyl sulfide (B99878) is profound and primarily occurs through a strong negative inductive effect (-I effect). nih.gov
Key Research Findings:
Increased Electrophilicity: The -CF3 group strongly polarizes the carbon backbone, pulling electron density away from the propyl chain. This inductive effect enhances the electrophilic character of the carbon atoms in the chain, particularly the C1 and C2 positions. nih.gov
Activation of Adjacent C-H Bonds: The electron-withdrawing nature of the -CF3 group increases the acidity of the protons on the adjacent carbon (C2). This makes the methylene (B1212753) group (–CH2–) alpha to the trifluoromethyl group more susceptible to deprotonation by a suitable base, creating a potential site for further functionalization.
Inertness and Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~485 kJ/mol), rendering the -CF3 group itself highly stable and generally unreactive under many conditions. tcichemicals.com This stability ensures that the group remains intact during various synthetic transformations performed on other parts of the molecule.
Lipophilicity: Despite its high polarity, the -CF3 group is known to increase the lipophilicity of molecules, a property that can be significant in medicinal chemistry and materials science. nih.gov
Interactive Data Table: Comparison of Substituent Effects
The following table compares the electronic properties of the trifluoromethyl group with the methyl group, highlighting the significant difference in their electron-withdrawing/donating nature. The Hammett constant (σ) is a measure of the electronic effect of a substituent on a benzene (B151609) ring.
| Substituent | Inductive Effect | Resonance Effect | Hammett Constant (meta, σm) | Overall Electronic Character |
| -CH₃ | Weakly donating | N/A | -0.07 | Weakly Electron-Donating |
| -CF₃ | Strongly withdrawing | Weakly withdrawing | +0.43 | Strongly Electron-Withdrawing |
Data sourced from established physical organic chemistry principles.
Electronic and Steric Effects of the m-Tolyl Substituent on Sulfur Reactivity
The m-tolyl group, a methyl-substituted benzene ring, modifies the reactivity of the sulfur atom through a combination of electronic and steric effects.
Electronic Effects: The methyl group is weakly electron-donating. In the meta position, its ability to donate electron density to the sulfur atom via resonance is negligible. However, it exerts a weak electron-donating inductive effect, which slightly increases the electron density on the sulfur atom compared to an unsubstituted phenyl group. This can subtly enhance the nucleophilicity of the sulfur atom, making it more reactive towards electrophiles and oxidation. In transition metal-catalyzed reactions, both electron-donating and electron-withdrawing groups on the aryl ring are generally tolerated, though they can influence reaction rates. acs.org
Steric Effects: The placement of the methyl group at the meta-position results in minimal steric hindrance around the sulfur atom. acs.orgmdpi.com This is in contrast to an ortho-substituent, which would significantly crowd the reaction center and could impede the approach of reagents. acs.orgmdpi.com The lack of steric bulk allows the sulfur atom in 3,3,3-Trifluoropropyl m-tolyl sulfide to remain accessible for various chemical reactions, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, or participation in metal-catalyzed cross-coupling.
Comparative Studies with Analogues Varying in Fluorination Pattern or Aromatic Substitution
While specific comparative studies on this compound are not extensively documented in readily available literature, its reactivity can be inferred by comparing it to structurally similar analogues.
Comparison with Non-Fluorinated Analogue (Propyl m-tolyl sulfide): The primary difference lies in the reactivity of the alkyl chain. The non-fluorinated analogue lacks the strong activation provided by the -CF3 group. The C-H bonds on its propyl chain are significantly less acidic, and the sulfur atom's properties are not influenced by a strong remote electron-withdrawing group.
Comparison with Positional Isomers (o-tolyl and p-tolyl analogues):
3,3,3-Trifluoropropyl p-tolyl sulfide: The para-methyl group can donate electron density to the sulfur atom more effectively through both inductive and hyperconjugation effects. This would likely render the sulfur atom slightly more nucleophilic than in the meta-isomer.
3,3,3-Trifluoropropyl o-tolyl sulfide: The ortho-methyl group would introduce significant steric hindrance around the sulfur atom. This would likely decrease the rate of reactions involving the sulfur, such as oxidation or coordination to a metal center, due to steric repulsion. acs.org
Comparison with Varied Fluorination Patterns: An analogue such as 2,2-Difluoropropyl m-tolyl sulfide would still exhibit electron-withdrawing effects from the fluorine atoms, but to a lesser extent than the -CF3 group. The acidity of the terminal -CH3 group would be lower than the acidity of the -CH2- group in the title compound.
Interactive Data Table: Predicted Reactivity of Analogues
| Compound | Key Structural Difference | Predicted Effect on Sulfur Nucleophilicity | Predicted Steric Hindrance at Sulfur |
| This compound | Reference compound | Baseline | Low |
| Propyl m-tolyl sulfide | No fluorination | Slightly higher (no remote -I effect) | Low |
| 3,3,3-Trifluoropropyl p-tolyl sulfide | para-methyl group | Higher (stronger +I / hyperconjugation) | Low |
| 3,3,3-Trifluoropropyl o-tolyl sulfide | ortho-methyl group | Similar to meta | High |
| 3,3,3-Trifluoropropyl phenyl sulfide | No methyl group | Lower (lacks +I effect of methyl) | Very Low |
Correlation Between Molecular Structure and Chemical Properties Relevant to Synthetic Transformations
The unique combination of structural features in this compound defines its chemical properties and potential utility as a synthetic intermediate.
Reactivity at Sulfur: The sulfur atom is a key reactive site. Its accessibility (due to the meta-substituent) and moderate nucleophilicity allow for selective oxidation to form 3,3,3-Trifluoropropyl m-tolyl sulfoxide and 3,3,3-Trifluoropropyl m-tolyl sulfone. These oxidized derivatives are valuable in their own right, particularly in medicinal chemistry. Furthermore, aryl sulfides are important substrates in transition metal-catalyzed cross-coupling reactions for C-C, C-N, and C-S bond formation. mdpi.com
Reactivity of the Alkyl Chain: The powerful electron-withdrawing -CF3 group activates the α- and β-positions of the propyl chain. nih.gov This could facilitate elimination reactions to form fluorinated alkenes or nucleophilic substitution reactions at the carbon adjacent to the sulfur.
Dual Functionality: The molecule can be viewed as a bifunctional reagent. The aryl sulfide moiety can be used as a handle for modifications on the aromatic ring (e.g., electrophilic aromatic substitution, directed ortho-metalation if other directing groups are present) or at the sulfur center. Simultaneously, the trifluoropropyl group imparts specific properties (stability, lipophilicity) and offers potential for reactions on the alkyl chain. This dual nature makes it a potentially valuable building block for the synthesis of complex fluorine-containing target molecules. nih.gov The incorporation of fluoroalkyl groups is a common strategy in the development of pharmaceuticals and agrochemicals due to their unique metabolic stability and electronic nature. researchgate.net
Conclusion and Future Research Perspectives
Synthesis of Novel Fluorinated Thioethers
The development of new and efficient methods for synthesizing fluorinated thioethers remains a significant area of interest. While classical methods exist, the focus is shifting towards more versatile and sustainable approaches. Future research will likely concentrate on:
Catalytic C-S Cross-Coupling Reactions: Expanding the scope of palladium-catalyzed nih.govorganic-chemistry.org, copper-catalyzed elte.huresearchgate.net, and gold-catalyzed acs.orgnih.gov cross-coupling reactions to include a wider range of fluorinated alkylating agents and aryl thiols is a primary objective. The development of novel ligands that can enhance catalyst activity and stability, especially when dealing with traditionally challenging substrates, is crucial. nih.gov
Photochemical and Electrochemical Methods: These emerging techniques offer green and efficient alternatives to traditional synthesis. numberanalytics.comnih.gov Photoredox catalysis, for instance, can facilitate C-S bond formation under mild conditions, while electrosynthesis can reduce the need for chemical oxidants and reductants. nih.gov
Thiol-Free Reagents: The use of odorless and stable sulfur sources, such as xanthates or elemental sulfur in multicomponent reactions, presents a more environmentally friendly and practical approach to thioether synthesis, avoiding the use of volatile and malodorous thiols. researchgate.net
Late-Stage Fluorination and Thiolation: Developing methods to introduce fluorinated groups and thioether functionalities into complex molecules at a late stage of the synthesis is highly desirable for drug discovery and materials science. elte.hu
A recent study detailed the synthesis of aryl 2,2,2-trifluoroethyl sulfides via a copper(I)-catalyzed Goldberg-Ullmann coupling reaction, which could be analogous to the synthesis of 3,3,3-Trifluoropropyl m-tolyl sulfide (B99878). elte.huresearchgate.net
Table 1: Representative Synthesis of a Fluorinated Aryl Sulfide
| Reactants | Catalyst | Solvent/Base | Conditions | Product | Yield | Reference |
| Aryl iodide, 2,2,2-trifluoroethyl thioacetate | CuBr | Benzylamine | 110 °C, 6 h | Aryl 2,2,2-trifluoroethyl sulfide | Moderate to good | elte.huresearchgate.net |
Advanced Mechanistic Studies of C-S and C-F Bond Transformations
A deeper understanding of the mechanisms governing the formation and cleavage of C-S and C-F bonds is essential for the rational design of new synthetic methods and catalysts.
C-S Bond Formation Mechanisms: Detailed mechanistic investigations into metal-catalyzed cross-coupling reactions are needed to elucidate the roles of ligands, bases, and additives in the catalytic cycle. nih.gov Understanding the oxidative addition and reductive elimination steps involving sulfur-containing substrates can lead to more efficient and selective catalysts. nih.gov The potential for radical-mediated C-S bond formation, particularly in photochemical reactions, also warrants further exploration. mdpi.com
C-F Bond Activation: The selective activation of a single C-F bond in a trifluoromethyl group is a significant challenge due to the high bond strength. rsc.orgnih.gov Research into catalytic systems that can achieve selective C-F bond functionalization would open up new avenues for the synthesis of partially fluorinated compounds from readily available trifluoromethylated precursors. rsc.orgnih.govrsc.orgccspublishing.org.cnacs.org This includes the study of transition metal complexes, Lewis acids, and photoredox catalysts capable of mediating these challenging transformations. rsc.orgrsc.org
Exploration of New Catalytic Systems for Functionalization
The development of novel catalytic systems is a cornerstone of advancing the chemistry of fluorinated thioethers.
Heterogeneous Catalysts: The use of solid-supported catalysts, such as metal nanoparticles on magnetic supports, offers advantages in terms of catalyst recovery and recycling, contributing to more sustainable processes. tandfonline.com
Dual Catalysis: Combining different catalytic modes, such as photoredox catalysis with organocatalysis or transition metal catalysis, can enable novel transformations that are not achievable with a single catalyst system.
Biocatalysis: The use of enzymes for the synthesis and modification of organofluorine and organosulfur compounds is a growing area of interest, offering high selectivity and mild reaction conditions.
Ligand Development: For metal-catalyzed reactions, the design of new ligands is crucial for improving catalyst performance. This includes the development of more robust ligands that can withstand the often harsh reaction conditions and resist deactivation by sulfur-containing substrates. nih.gov
Table 2: Comparison of Catalytic Approaches for C-S Cross-Coupling
| Catalytic System | Key Features | Potential Advantages | References |
| Palladium with Monophosphine Ligands | High reactivity at room temperature with soluble bases. | Milder reaction conditions, broader substrate scope. | nih.gov |
| Copper Nanoparticles on Magnetic Support | Heterogeneous, recyclable catalyst. | Environmentally benign, easy separation. | tandfonline.com |
| Gold-Catalyzed Deallylation | Overcomes catalyst deactivation by sulfur. | Enables C-S coupling with challenging substrates. | acs.orgnih.gov |
Development of Sustainable and Green Chemistry Approaches in Fluorine and Sulfur Chemistry
The principles of green chemistry are increasingly influencing the direction of chemical research. royalsocietypublishing.orgstmjournals.com For organofluorine and organosulfur chemistry, this translates to several key goals:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. royalsocietypublishing.org
Use of Safer Reagents and Solvents: Replacing hazardous reagents, such as toxic fluorinating agents or volatile thiols, with safer alternatives is a priority. numberanalytics.comsocietechimiquedefrance.fr The use of greener solvents like water, ionic liquids, or deep eutectic solvents is also being explored. mdpi.com
Recyclability: The development of recyclable catalysts and reagents is a key aspect of sustainable chemistry. tandfonline.comnumberanalytics.com
Broader Implications for the Field of Organofluorine and Organosulfur Chemistry
The focused study of compounds like 3,3,3-Trifluoropropyl m-tolyl sulfide contributes to the broader fields of organofluorine and organosulfur chemistry in several ways. numberanalytics.comoup.comacs.orgacs.org
Pharmaceutical and Agrochemical Applications: Fluorinated and sulfur-containing compounds are prevalent in pharmaceuticals and agrochemicals due to their unique physicochemical properties, such as increased metabolic stability and enhanced biological activity. mdpi.comnih.gov The development of new synthetic methodologies for these compounds can accelerate the discovery of new drugs and crop protection agents.
Materials Science: The introduction of fluorine can impart unique properties to materials, such as thermal stability, chemical resistance, and specific electronic characteristics. Fluorinated thioethers could find applications in the development of advanced polymers, liquid crystals, and other functional materials.
Fundamental Chemical Understanding: The study of the synthesis and reactivity of these compounds provides valuable insights into fundamental chemical principles, such as bond activation, catalysis, and reaction mechanisms. This knowledge can be applied to a wide range of chemical challenges. rsc.orgrsc.org
Q & A
Q. Table 1: Synthetic Methodologies
What analytical techniques are recommended for characterizing the purity and structure of this compound?
Basic Research Question
- GC-MS : Derivatization with silylation agents (e.g., dimethyl(3,3,3-trifluoropropyl)silyldiethylamine) enhances volatility for accurate mass analysis .
- NMR spectroscopy : ¹⁹F NMR is critical for confirming trifluoromethyl group integrity, while ¹H/¹³C NMR resolves aromatic and alkyl proton environments .
- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .
Q. Table 2: Analytical Techniques
How can researchers design substitution reactions to leverage the electron-withdrawing effects of the trifluoromethyl group?
Advanced Research Question
The trifluoromethyl group enhances electrophilicity, enabling:
- Regioselective arylthiol substitutions : Use m-tolylthiol in polar solvents (e.g., DMF) with catalytic bases (e.g., K₂CO₃) to direct reactivity at the sulfur center .
- Kinetic control : Lower reaction temperatures (0–25°C) favor mono-substitution products over side reactions .
- Computational modeling : DFT calculations predict transition-state stabilization, guiding solvent and catalyst selection .
What strategies optimize the incorporation of this compound into fluorinated polymers?
Advanced Research Question
- Copolymerization : React with siloxanes or silicones to create thermally stable, solvent-resistant polymers. For example, vinyl-terminated polysiloxanes improve crosslinking efficiency .
- Material characterization : Use TGA for thermal stability analysis and XPS to confirm fluorine content in surface layers .
Q. Table 3: Polymer Property Analysis
| Property | Method | Outcome Observed | Reference |
|---|---|---|---|
| Thermal stability | TGA (N₂ atmosphere) | Decomposition >300°C | |
| Surface fluorination | XPS | F1s peak at 688–690 eV |
How can researchers address discrepancies in reported reaction kinetics for this compound?
Advanced Research Question
Discrepancies may arise from solvent polarity, trace impurities, or competing pathways. Mitigation strategies include:
- Standardized protocols : Use anhydrous solvents and rigorously purified starting materials .
- Kinetic isotope effects (KIE) : Deuterated solvents isolate solvent-dependent rate variations .
- Cross-study validation : Replicate conditions from conflicting studies to identify critical variables (e.g., moisture sensitivity) .
What role does this compound play in synthesizing bioactive molecules?
Basic Research Question
The compound serves as a sulfonamide precursor in pharmaceuticals. For example:
- Cangrelor synthesis : The trifluoropropyl-thio group enhances metabolic stability in antiplatelet agents .
- Derivatization : React with triazine derivatives to create sulfonylurea herbicides, leveraging sulfur’s nucleophilicity .
Methodological Note : Tailor reactivity by adjusting pH during sulfonamide formation to avoid over-sulfonation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
